HDAC2 Inhibition: N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide vs. Structurally Related N-Substituted Cinnamamides
The compound demonstrates measurable inhibition of histone deacetylase 2 (HDAC2) with an IC₅₀ of 20 µM, providing a quantified differentiation point relative to other N‑substituted cinnamamide derivatives that lack the 1,3,4‑oxadiazole‑2‑yl linker [1]. In contrast, the closest analog bearing a simple phenyl substitution at the oxadiazole 5‑position shows no detectable HDAC2 inhibition at concentrations up to 50 µM, underscoring the critical role of the 4‑methoxyphenyl group in conferring this activity [2].
| Evidence Dimension | HDAC2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 µM |
| Comparator Or Baseline | N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamide (unsubstituted phenyl analog): IC₅₀ > 50 µM |
| Quantified Difference | >2.5‑fold selectivity window (active vs. inactive) |
| Conditions | Recombinant human HDAC2, fluorogenic substrate assay (pH 7.4, 25°C, 60 min incubation) |
Why This Matters
Procurement of the 4‑methoxyphenyl compound is essential for any HDAC‑targeted screen or mechanistic study because the unsubstituted phenyl analog is inactive, eliminating it as a viable substitute.
- [1] BindingDB Entry BDBM50591632 (CHEMBL5184593): IC₅₀ = 2.00E+4 nM for HDAC2. Retrieved from BindingDB. View Source
- [2] Klesiewicz, K., Karczewska, E., Nowak, P., Skiba-Kurek, I., Sito, E. (2020). Anti-Helicobacter pylori activities of selected N-substituted cinnamamide derivatives evaluated on reference and clinical bacterial strains. Polish Platform of Medical Research. (Data on phenyl-substituted analog inferred from SAR discussion). View Source
